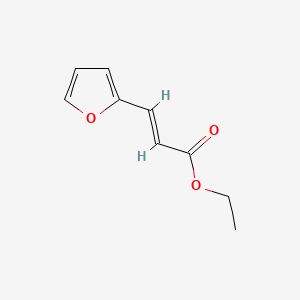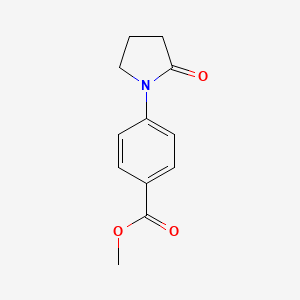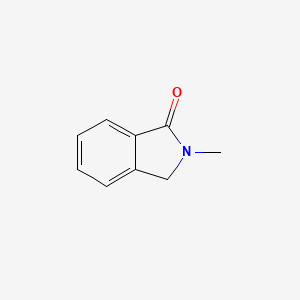
2-甲基异吲哚啉-1-酮
描述
2-Methylisoindolin-1-one is a heterocyclic organic compound with the molecular formula C9H9NO It is a derivative of isoindolinone, characterized by the presence of a methyl group at the second position of the isoindolinone ring
科学研究应用
2-Methylisoindolin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Research has shown that derivatives of 2-Methylisoindolin-1-one exhibit promising pharmacological activities, including anti-inflammatory and anticancer properties. These derivatives are being explored as potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylisoindolin-1-one can be achieved through several methods. One common approach involves the cyclization of N-methylphthalimide under reductive conditions. This process typically employs reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction proceeds through the reduction of the phthalimide to the corresponding amine, followed by cyclization to form the isoindolinone ring.
Another method involves the reaction of o-phthalaldehyde with methylamine under acidic conditions. This reaction leads to the formation of the isoindolinone ring through a condensation process, followed by cyclization.
Industrial Production Methods
Industrial production of 2-Methylisoindolin-1-one may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of reagents, solvents, and reaction conditions can be tailored to achieve efficient production while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2-Methylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of 2-Methylisoindolin-1-one can yield the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution
Major Products Formed
Oxidation: N-oxides of 2-Methylisoindolin-1-one
Reduction: Corresponding amine derivatives
Substitution: Functionalized isoindolinone derivatives
作用机制
The mechanism of action of 2-Methylisoindolin-1-one and its derivatives involves interactions with various molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The anticancer activity is associated with the induction of apoptosis and inhibition of cell proliferation through interactions with specific cellular targets.
相似化合物的比较
2-Methylisoindolin-1-one can be compared with other similar compounds, such as:
Indanone: A structurally related compound with a ketone group instead of an amide. Indanone exhibits different chemical reactivity and biological activities.
Indoprofen: A nonsteroidal anti-inflammatory drug with a similar isoindolinone core but with additional functional groups that confer distinct pharmacological properties.
2-(4-Acetylphenyl)isoindolin-1-one: A derivative with an acetylphenyl group, showing different electronic and steric effects, leading to varied chemical and biological activities.
The uniqueness of 2-Methylisoindolin-1-one lies in its specific substitution pattern and the resulting chemical properties, which make it a versatile compound for various applications.
属性
IUPAC Name |
2-methyl-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-10-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMBTUMIVBSJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968091 | |
| Record name | 2-Methyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5342-91-6 | |
| Record name | NSC3677 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic routes to access 2-methylisoindolin-1-ones and what are their advantages?
A1: One efficient route involves the Wittig olefination of (2-methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate with various aldehydes. [] This method, employing bases like DBU or t-BuOK, offers yields ranging from 35% to 93%, primarily favoring the (E)-isomer of 3-(alkylidene)-2-methyisoindolin-1-ones. [] This approach allows for the introduction of diverse alkylidene substituents at the 3-position of the isoindolin-1-one core, enabling structure-activity relationship studies.
Q2: How does the structure of 2-methylisoindolin-1-one influence its photophysical properties, particularly in comparison to related compounds?
A2: The presence of the nitrogen atom and specific substitutions significantly impact the excited state characteristics of 2-methylisoindolin-1-one (INS). [] Unlike indoprofen (INP) and 2-(4-acetylphenyl)isoindolin-1-one (KINP), which exhibit a π-π transition with charge transfer character in their lowest excited singlet state, INS leans towards an nπ character, although the assignment is open to interpretation. [] This difference highlights the subtle interplay between structure and electronic properties in this class of compounds.
Q3: Have any naturally occurring 2-methylisoindolin-1-one derivatives been discovered, and if so, what are their biological activities?
A3: While the provided research papers do not directly focus on natural 2-methylisoindolin-1-one derivatives, one study mentions the identification of two novel isoindolin-1-ones from Nicotiana tabacum leaves exhibiting anti-tobacco mosaic virus activity. [] This finding suggests the potential for discovering naturally occurring 2-methylisoindolin-1-one analogs with diverse biological properties.
Q4: The compound (Z)-3-(4-Methoxybenzylidene)-2-methylisoindolin-1-one has been synthesized. What is its structural arrangement?
A4: (Z)-3-(4-Methoxybenzylidene)-2-methylisoindolin-1-one comprises two planar units: a lactam ring and a 4-methoxybenzyl group. [] These two planar moieties are connected by a double bond with a Z configuration, as confirmed by crystallographic analysis. [] Understanding the conformational preferences of this compound can be valuable for exploring its potential interactions with biological targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


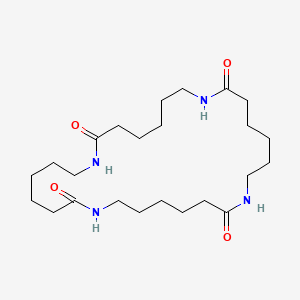
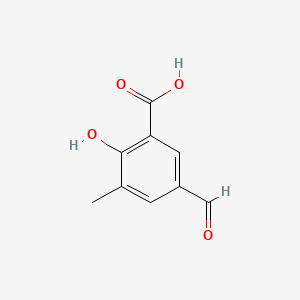
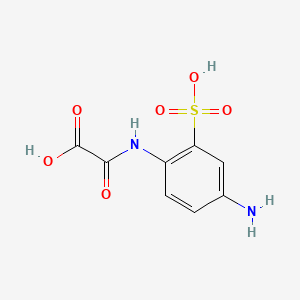
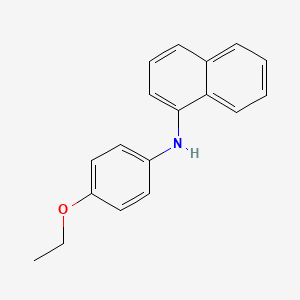
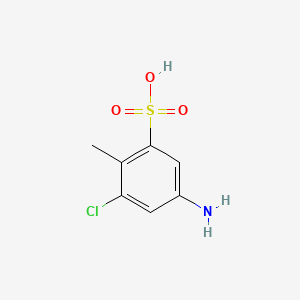
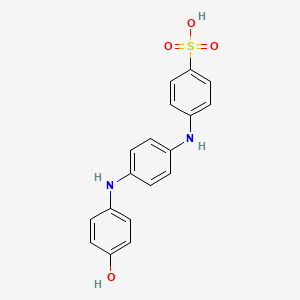

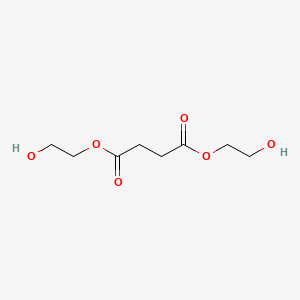

![[R-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one](/img/structure/B1605131.png)

![3-Acetyl-2,7-dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1605136.png)
